3-(5-Acetamido-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)phenyl acetate
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Overview
Description
3-(5-Acetamido-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)phenyl acetate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline core, which is a bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Acetamido-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)phenyl acetate typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as aniline, under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the isoindoline derivative with acetic anhydride in the presence of a base like pyridine.
Attachment of the Phenyl Acetate Moiety: The final step involves the esterification of the phenolic hydroxyl group with acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline core, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring in the phenyl acetate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(5-Acetamido-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Acetamido-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Acetamido-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenyl acetate.
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but lacks the phenyl acetate moiety.
Uniqueness
3-(5-Acetamido-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)phenyl acetate is unique due to the combination of its isoindoline core, acetamido group, and phenyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(5-acetamido-1,3-dioxoisoindol-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10(21)19-12-6-7-15-16(8-12)18(24)20(17(15)23)13-4-3-5-14(9-13)25-11(2)22/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYHIXTYQJBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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